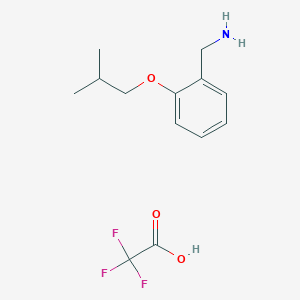
(2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt: is a chemical compound with the molecular formula C13H18F3NO3. This compound is known for its unique structure, which includes an isobutoxy group attached to a phenyl ring, a methanamine group, and a trifluoroacetic acid salt. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt typically involves the reaction of (2-Isobutoxyphenyl)methanamine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt is used as a reagent in various organic synthesis reactions. It is valued for its ability to introduce specific functional groups into molecules.
Biology: In biological research, this compound is used to study the effects of trifluoroacetic acid salts on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: In medicine, this compound is used in the development of pharmaceuticals. It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The trifluoroacetic acid salt component can influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
- (2-Isobutoxyphenyl)methanamine hydrochloride
- (2-Isobutoxyphenyl)methanamine sulfate
- (2-Isobutoxyphenyl)methanamine acetate
Comparison: Compared to its similar compounds, (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt is unique due to the presence of the trifluoroacetic acid salt. This component enhances the compound’s solubility and reactivity, making it more effective in certain applications. Additionally, the trifluoroacetic acid salt can influence the compound’s stability and interaction with biological systems, providing distinct advantages over other similar compounds.
Propriétés
Numéro CAS |
918811-96-8 |
|---|---|
Formule moléculaire |
C13H18F3NO3 |
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
[2-(2-methylpropoxy)phenyl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H17NO.C2HF3O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12;3-2(4,5)1(6)7/h3-6,9H,7-8,12H2,1-2H3;(H,6,7) |
Clé InChI |
VFMKZXROYUYKGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=CC=C1CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


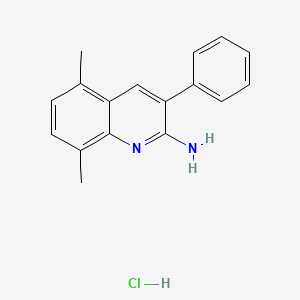
![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
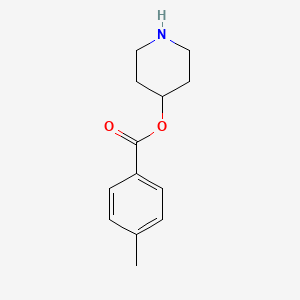
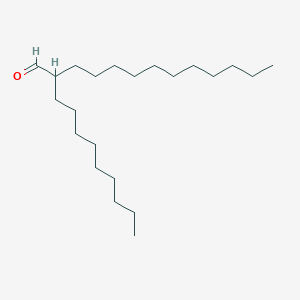

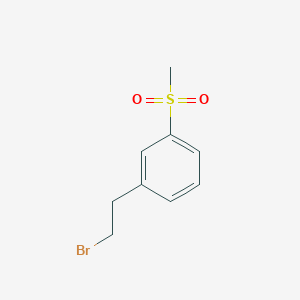
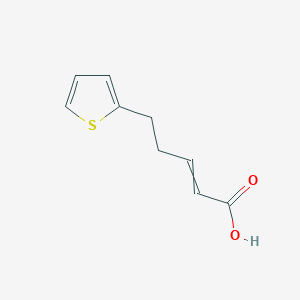
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)
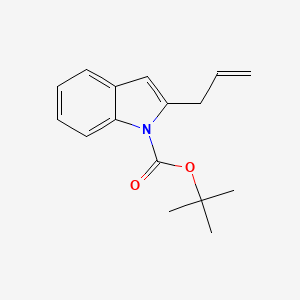
![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)

![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)

![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)
